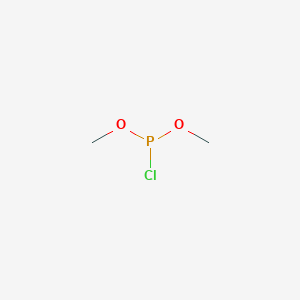
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of multiple pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with amino acids under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
化学反应分析
Types of Reactions
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings may be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding may involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- 2-amino-3-(pyridin-2-yl)propanoic acid
- 2-amino-3-(pyridin-4-yl)propanoic acid
- 2-amino-3-(pyridin-3-yl)propanoic acid
Uniqueness
The presence of multiple pyridine rings in 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid distinguishes it from other similar compounds. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C18H16N4O2/c19-13(18(23)24)9-12-10-16(14-5-1-3-7-20-14)22-17(11-12)15-6-2-4-8-21-15/h1-8,10-11,13H,9,19H2,(H,23,24) |
InChI 键 |
LTNXLDXFMUGDCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


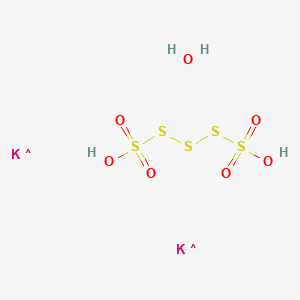
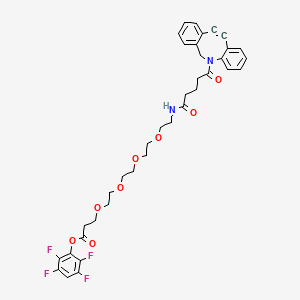

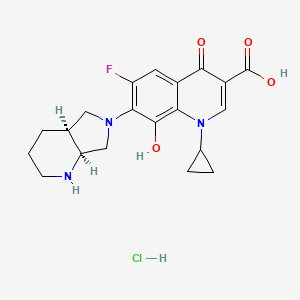

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)


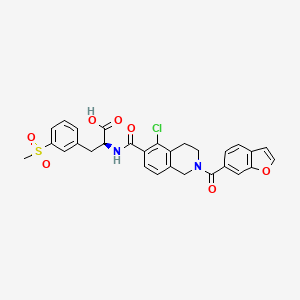
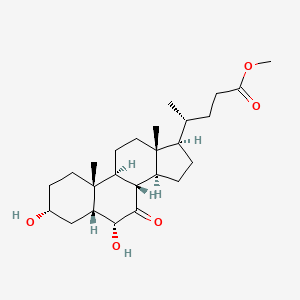
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
